Janolusimide

Overview

Description

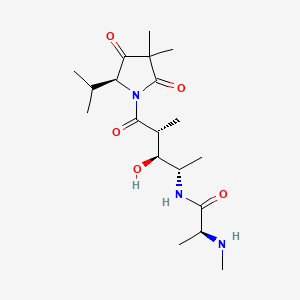

Janolusimide is a neurotoxin and atropine antagonist . It is sourced from Janolus cristatus and is a type of alkaloid . Its molecular formula is C19H33N3O5 and it has a molecular weight of 383.49 g/mol .

Synthesis Analysis

The structure of Janolusimide was established by NMR and MS analysis, degradative hydrolysis and derivatization, and stereoselective fragment synthesis . The stereochemistry of Janolusimide has been fully elucidated by stereo-selective synthesis of the lactam component .Scientific Research Applications

Biomedical Applications

Janolusimide is a key component in the creation of Janus structure hydrogels (JSHs), which are novel materials with intriguing characteristics due to their asymmetric structure . In the biomedical field, JSHs are widely applied in several areas :

Anti-Adhesion: JSHs, primarily composed of Janus particles (JNPs) and polysaccharide components, serve excellent adhesion . This makes them useful in applications where anti-adhesion properties are required.

Drug Delivery: The unique structure of JSHs allows them to integrate diverse functionalities, making them suitable for drug delivery applications .

Wound Healing: JSHs have also been applied in the field of wound healing, providing a promising avenue for future research and application .

Environmental Applications

JSHs also exhibit functions in seawater desalination . This application is particularly relevant in regions where fresh water is scarce, and desalination of seawater is a viable solution.

Sensory Applications

The unique properties of JSHs make them suitable for motion sensing applications . This opens up possibilities for their use in various fields, including robotics and human-computer interaction.

Pesticide Development

Janolusimide A and its analogue Janolusimide B are natural marine tripeptide toxins that act as cholinergic agents and are thus effective antifeedants . Their neurotoxic activity is shown to be antagonized by atropine, suggesting an inhibition interaction with acetylcholine receptors and is consequently a potential pesticide .

Synthesis Research

Research has been conducted into developing conditions for the synthesis of the dipeptide aldehyde fragment in Janolusimide using a Weinreb amide reduction approach . This could potentially lead to a shorter and more cost-effective synthetic process .

Mechanism of Action

Target of Action

Janolusimide is a lipophilic tripeptide marine toxin

Mode of Action

It is known to be a neurotoxin and an atropine antagonist , suggesting it may interact with acetylcholine receptors.

Biochemical Pathways

Given its neurotoxic properties and antagonistic action against atropine , it may influence pathways related to neurotransmission.

Result of Action

Janolusimide is known to be a neurotoxin and an atropine antagonist . This suggests that it may have effects on the nervous system, possibly by interacting with acetylcholine receptors.

Action Environment

Given that Janolusimide is a marine toxin , it is possible that factors such as temperature, pH, and salinity could influence its action.

properties

IUPAC Name |

(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXYHQKAYMMOTR-QMVSFRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145947 | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Janolusimide | |

CAS RN |

103612-45-9 | |

| Record name | Janolusimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

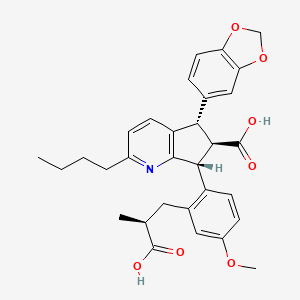

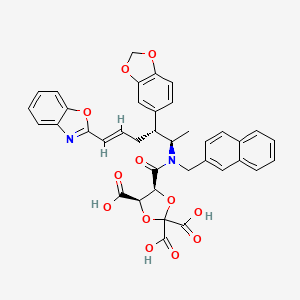

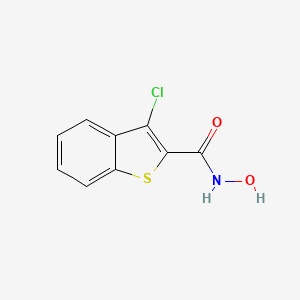

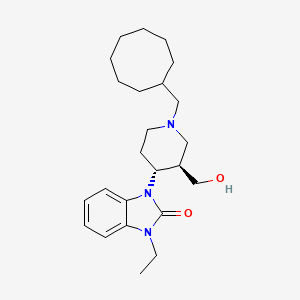

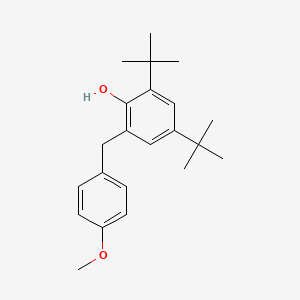

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B1672716.png)

![N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide](/img/structure/B1672719.png)

![[(8R,9S,14S)-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dimethylsulfamate](/img/structure/B1672720.png)